2-Butoxyethyl methyl carbonate
Description
2-Butoxyethyl Methyl Carbonate is a carbonate ester characterized by a methyl group and a 2-butoxyethyl group attached to a central carbonate moiety (O-CO-O). Carbonate esters like this are typically used as solvents, plasticizers, or intermediates in organic synthesis due to their polar yet hydrolytically stable nature.
Properties
CAS No. |
160852-86-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-butoxyethyl methyl carbonate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-11-6-7-12-8(9)10-2/h3-7H2,1-2H3 |
InChI Key |
PNPLHROYFBCULP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl methyl carbonate typically involves the reaction of 2-butoxyethanol with dimethyl carbonate. This reaction is catalyzed by a base, such as sodium methoxide, and is carried out under mild conditions. The reaction can be represented as follows:
C4H9OCH2CH2OH+(CH3O)2CO→C4H9OCH2CH2OCOOCH3+CH3OH
Industrial Production Methods: On an industrial scale, the production of 2-butoxyethyl methyl carbonate can be achieved through continuous processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethyl methyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, 2-butoxyethyl methyl carbonate can be hydrolyzed to produce 2-butoxyethanol and methanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: 2-Butoxyethanol and methanol.
Transesterification: Various alkyl carbonates depending on the alcohol used.
Substitution: Products vary based on the nucleophile involved.
Scientific Research Applications
2-Butoxyethyl methyl carbonate has been extensively studied for its applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Primarily used as a clean diesel fuel additive, where it improves fuel properties such as reducing smoke and carbon monoxide emissions
Mechanism of Action
The mechanism by which 2-butoxyethyl methyl carbonate exerts its effects, particularly as a fuel additive, involves its ability to enhance combustion efficiency. The compound increases the oxygen content in the fuel, leading to more complete combustion and reduced emissions. The molecular targets include the fuel molecules themselves, where the carbonate group facilitates better mixing and combustion .
Comparison with Similar Compounds
Table 1: Comparative Properties of 2-Butoxyethyl Methyl Carbonate and Analogues
Structural and Functional Analysis
Dimethyl Carbonate (DMC) :
- Simpler structure with two methyl groups attached to the carbonate.
- Lower molecular weight (90.08 g/mol) contributes to higher volatility compared to 2-Butoxyethyl Methyl Carbonate.
- Applications in green chemistry due to low toxicity and biodegradability .
Propylene Carbonate (PC) :
- Cyclic carbonate with a five-membered ring, enhancing thermal stability.
- Higher polarity makes it suitable for electrolyte applications in batteries .
2-Butoxyethyl Acetate :
- Contains an acetate group (O-CO-CH₃) instead of a carbonate.
- Similar butoxyethyl chain but lower oxygen content, leading to reduced polarity compared to 2-Butoxyethyl Methyl Carbonate.
- Widely used in coatings and inks for its solvent properties .
Higher molecular weight (190.12 g/mol) may reduce volatility compared to linear analogues .
Ethyl 2-Methoxybenzoate :
- Aromatic ester with a methoxy group; distinct from aliphatic carbonates.
- Applications in flavorings due to its aromatic profile .
Notes and Limitations
Experimental studies (e.g., conductivity, spectroscopy) are required to confirm its magnetic, thermal, and electronic properties.
Biological Activity
2-Butoxyethyl methyl carbonate (BEC) is an organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
2-Butoxyethyl methyl carbonate is a carbonate ester with the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 160.21 g/mol
- CAS Number : 112-01-0
This compound is characterized by its carbonate functional group, which contributes to its reactivity and potential interactions in biological systems.
Antimicrobial Properties
Research has shown that BEC exhibits antimicrobial activity against various bacterial strains. A study conducted by BenchChem indicated that compounds with similar structures often demonstrate significant antimicrobial effects. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity and Anticancer Activity
BEC has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that BEC can inhibit the proliferation of certain cancer cells, potentially through apoptosis induction. The specific pathways involved include caspase activation and mitochondrial dysfunction, which are critical in the apoptotic process.
The biological activity of 2-butoxyethyl methyl carbonate can be attributed to its ability to interact with cellular components:
- Cell Membrane Disruption : BEC can integrate into lipid bilayers, altering membrane fluidity and integrity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to cellular damage and apoptosis.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of BEC against Gram-positive and Gram-negative bacteria. Results indicated a higher sensitivity in Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests that BEC could be a candidate for developing new antimicrobial agents.
Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory setting, BEC was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analyses revealed significant increases in early and late apoptotic cells, supporting the hypothesis of apoptosis as a mechanism of action.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 112-01-0 |
| Antimicrobial MIC (Gram+) | 50 - 200 µg/mL |
| Cytotoxic IC50 (MCF-7) | ~30 µM |
Q & A
Q. Example Workflow :
Use Reaxys to screen >100 transesterification reactions.
Validate top candidates via DFT (activation energy < 80 kJ/mol).
Optimize conditions using response surface methodology (RSM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
